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Compound of Interest

Compound Name: 3-(Chloromethyl)isoquinoline

Cat. No.: B180528 Get Quote

3-(Chloromethyl)isoquinoline is a heterocyclic aromatic compound of significant interest in

medicinal chemistry and materials science. As a derivative of isoquinoline, a structural motif

found in numerous natural alkaloids like papaverine and berberine, it serves as a versatile

building block for the synthesis of more complex molecules.[1][2] Its strategic value lies in the

reactive chloromethyl group attached to the C3 position of the isoquinoline core. This benzylic

halide functionality provides a prime site for nucleophilic substitution, enabling chemists to

introduce a wide array of functional groups and construct diverse molecular architectures. This

guide offers a comprehensive overview of its core physicochemical properties, analytical

characterization protocols, and essential handling considerations, providing a foundational

resource for its effective application in research and development.

Core Physicochemical Properties
The fundamental properties of 3-(Chloromethyl)isoquinoline dictate its behavior in chemical

reactions, its solubility in various solvent systems, and its required storage conditions. These

parameters are essential for designing synthetic routes and developing robust analytical

methods. The data presented below are compiled from predictive models and publicly available

chemical databases.
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Property Value Reference

IUPAC Name 3-(chloromethyl)isoquinoline [3]

CAS Number 147937-36-8 [3][4][5]

Molecular Formula C₁₀H₈ClN [3][4][6]

Molecular Weight 177.63 g/mol [3][4]

Appearance Off-white to light yellow solid [4]

Boiling Point 310.8 ± 17.0 °C (Predicted) [4][6]

Density 1.229 ± 0.06 g/cm³ (Predicted) [4][6]

pKa 4.07 ± 0.30 (Predicted) [4]

Monoisotopic Mass 177.0345270 Da [3]

Solubility and Storage Profile
Based on the properties of the parent isoquinoline scaffold, 3-(Chloromethyl)isoquinoline is

expected to have low solubility in water but good solubility in common organic solvents such as

ethanol, acetone, and diethyl ether.[1][7] Due to the reactive nature of the chloromethyl group,

the compound requires specific storage conditions to prevent degradation.

Recommended Storage: Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.

[4] This minimizes hydrolysis of the chloromethyl group and other potential side reactions.

Chemical Structure and Reactivity
The chemical behavior of 3-(Chloromethyl)isoquinoline is dominated by the interplay

between the aromatic isoquinoline ring and the reactive chloromethyl substituent.

Caption: 2D structure of 3-(Chloromethyl)isoquinoline.

The key to its utility is the C-Cl bond. As a benzylic chloride, the chlorine atom is a good leaving

group, and the carbon atom is susceptible to attack by a wide range of nucleophiles. This

facilitates S_N2-type reactions, allowing for the straightforward introduction of amines,

alcohols, thiols, cyanides, and other moieties.
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Generalized Nucleophilic Substitution Pathway

3-(Chloromethyl)isoquinoline
(R-CH₂Cl)

Transition State
[Nu---CH₂(R)---Cl]⁻

Nucleophile
(Nu⁻)

Substituted Product
(R-CH₂Nu)

Chloride Ion
(Cl⁻)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Receipt

Visual Inspection
(Color, Form)

Spectroscopic Analysis

¹H and ¹³C NMR
(Structural Confirmation)

Mass Spectrometry
(Molecular Weight)

FTIR
(Functional Groups)

Purity Assessment

HPLC-UV
(Purity %, Impurities)

Data Review & Approval

Release for Use

Meets Specs

Reject / Repurify

Fails Specs

Click to download full resolution via product page

Caption: Standard analytical workflow for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR is the most powerful tool for unambiguous structure elucidation.

¹H NMR Spectroscopy Protocol:

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆).

Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

Expected Signals:

Aromatic Protons: A complex multiplet pattern between 7.5 and 9.2 ppm, characteristic

of the disubstituted isoquinoline ring system.

Chloromethyl Protons (-CH₂Cl): A sharp singlet expected around 4.8-5.0 ppm. The

exact chemical shift is sensitive to solvent and concentration.

Note: Anomalous line broadening has been observed in the NMR spectra of some

isoquinoline derivatives, potentially due to slow equilibria or trace impurities in the

solvent. [8]Careful selection of high-purity NMR solvents is advised.

Mass Spectrometry (MS)
MS provides crucial information about molecular weight and elemental composition.

Mass Spectrometry Protocol (LC-MS/ESI):

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable

solvent like acetonitrile or methanol.

Analysis: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass

analyzer (e.g., TOF or Quadrupole).

Expected Results:

Molecular Ion: In positive ion mode, expect a prominent peak for the protonated

molecule [M+H]⁺ at m/z 178.04.
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Isotopic Pattern: A characteristic isotopic pattern for a single chlorine atom (¹⁵Cl and

³⁷Cl) should be observed, with a ratio of approximately 3:1 for the M and M+2 peaks.

Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.

FTIR Spectroscopy Protocol (ATR):

Sample Preparation: Place a small amount of the solid sample directly onto the ATR

crystal.

Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Absorption Bands:

C-H Aromatic Stretch: ~3050-3100 cm⁻¹

C=C and C=N Aromatic Ring Stretch: ~1500-1650 cm⁻¹ [9] * C-H Out-of-Plane Bending:

~750-900 cm⁻¹

C-Cl Stretch: A moderate to strong band typically in the 600-800 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC)
HPLC is the standard for determining the purity of the compound and identifying any related

impurities.

Reverse-Phase HPLC Protocol:

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1%

trifluoroacetic acid (TFA) or formic acid.

Gradient Example: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes,

and re-equilibrate.

Flow Rate: 1.0 mL/min.
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Detection: UV detector set to a wavelength where the isoquinoline chromophore absorbs

strongly (e.g., 254 nm or 280 nm).

Analysis: Purity is determined by the area percentage of the main peak relative to the total

area of all peaks.

Safety and Handling
3-(Chloromethyl)isoquinoline is an irritant and requires careful handling using appropriate

personal protective equipment (PPE).

GHS Hazard Identification: [3]* H315: Causes skin irritation. [3][10]* H319: Causes serious eye

irritation. [3][10]* H335: May cause respiratory irritation. [3][10] Recommended Precautionary

Measures:

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood. [11][12]Ensure safety showers and eyewash stations are readily accessible.

[11]* Personal Protective Equipment (PPE):

Eye/Face Protection: Wear safety goggles with side-shields or a face shield. [11] * Skin

Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. [10][11] *

Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved

respirator. [11][12]* Handling: Avoid breathing dust, fumes, or vapors. [4][11]Wash hands

thoroughly after handling. [10]Do not eat, drink, or smoke in the work area. [10]* First Aid:

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact

lenses if present and easy to do. Continue rinsing. [4] * In Case of Skin Contact: Take off

immediately all contaminated clothing and wash skin with plenty of soap and water. [12] *

If Inhaled: Remove person to fresh air and keep comfortable for breathing. [10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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